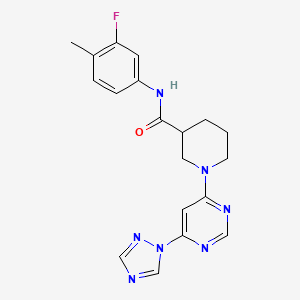
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20FN7O and its molecular weight is 381.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide, often abbreviated as compound A , is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and a triazole group. The presence of these heterocycles contributes to its biological activity by interacting with various biological targets.
Chemical Structure
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Pyrimidine | Pyrimidine |
| Piperidine | Piperidine |
Research indicates that compound A exerts its biological effects primarily through the inhibition of specific kinases and enzymes that are crucial in cellular signaling pathways. Notably, it has shown promising inhibitory effects on:
- Dihydrofolate Reductase (DHFR) : This enzyme is vital for DNA synthesis and repair. Inhibition leads to reduced proliferation of cancer cells.
- Fibroblast Growth Factor Receptors (FGFRs) : Compound A has been reported to inhibit FGFRs, which play significant roles in tumor growth and angiogenesis.
Antitumor Activity
Recent studies have demonstrated that compound A exhibits potent antitumor activity against various cancer cell lines. The following table summarizes its efficacy in different assays:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| SNU16 | 77.4 ± 6.2 | FGFR inhibition |
| KG1 | 25.3 ± 4.6 | DHFR inhibition |
| A549 (Lung Cancer) | 30.2 ± 1.9 | Cell cycle arrest via kinase inhibition |
Antimicrobial Activity
In addition to its antitumor properties, compound A has shown antimicrobial effects against several pathogens, including resistant strains of bacteria. The following table outlines its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Effective against MRSA |
| Escherichia coli | 1 µg/mL | Broad-spectrum activity |
Case Studies
A notable case study involved the use of compound A in combination with standard chemotherapy agents for treating advanced melanoma. The combination therapy resulted in enhanced efficacy compared to monotherapy, leading to improved patient outcomes.
Study Overview
- Objective : Evaluate the synergistic effects of compound A with existing chemotherapeutics.
- Results : Patients receiving the combination therapy exhibited a significant reduction in tumor size compared to those receiving chemotherapy alone.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-4-5-15(7-16(13)20)25-19(28)14-3-2-6-26(9-14)17-8-18(23-11-22-17)27-12-21-10-24-27/h4-5,7-8,10-12,14H,2-3,6,9H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOKQHTVXHDLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














